molecular formula C19H15N5O2 B2750808 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-49-2

3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2750808
CAS No.: 863019-49-2
M. Wt: 345.362
InChI Key: AKQPPAICWFZEKH-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Future Directions

The future directions for research on “3-(4-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” could include further studies on its synthesis, properties, and potential biological effects. It could also be interesting to compare this compound with similar compounds to understand their similarities and differences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenacyl bromide to form an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity and potency makes it a valuable scaffold for drug development .

Properties

IUPAC Name

3-(4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-15(10-8-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQPPAICWFZEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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